molecular formula C18H15BrN4OS B6122192 2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide

2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide

Cat. No. B6122192
M. Wt: 415.3 g/mol
InChI Key: ZJBWHFJWGSIMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide is not fully understood. However, it is believed to work by interfering with the DNA replication process in cancer cells. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential use as an anti-cancer agent, this compound has been found to have a number of other interesting biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which could make it useful in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for researchers studying cancer biology. However, one limitation of this compound is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.

Future Directions

There are a number of potential future directions for research on 2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide. One area that could be explored further is its use as an anti-cancer agent in vivo. Another potential direction for research is the development of new synthesis methods that could make this compound more accessible to researchers. Additionally, further studies could be conducted to explore the other potential biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide involves several steps. The starting materials are 3-bromobenzaldehyde and 2-amino-4-quinolinecarboxylic acid. These two compounds are reacted together in the presence of a suitable catalyst to form the intermediate 2-(3-bromophenyl)-4-quinolinecarboxaldehyde. This intermediate is then reacted with N-methylhydrazinecarbothioamide to form the final product.

Scientific Research Applications

2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has been found to be useful in a number of scientific research applications. One area where this compound has been studied extensively is in cancer research. It has been found to have potential as an anti-cancer agent, with the ability to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4OS/c1-20-18(25)23-22-17(24)14-10-16(11-5-4-6-12(19)9-11)21-15-8-3-2-7-13(14)15/h2-10H,1H3,(H,22,24)(H2,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBWHFJWGSIMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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